tert-butyl N-(4-hydroxybutoxy)carbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a tert-butyl group, a hydroxybutoxy moiety, and a carbamate functional group. Its chemical structure can be represented by the molecular formula and it has a molecular weight of approximately 217.31 g/mol. The compound is often used in organic synthesis and medicinal chemistry due to its reactivity and ability to act as a protecting group for amines.
Source: tert-butyl N-(4-hydroxybutoxy)carbamate can be synthesized from commercially available precursors, including tert-butyl carbamate and 4-hydroxybutanol.
Classification: This compound is classified under:
The synthesis of tert-butyl N-(4-hydroxybutoxy)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxybutanol. The process can be carried out under mild conditions to ensure high yields.
The molecular structure of tert-butyl N-(4-hydroxybutoxy)carbamate can be visualized using various cheminformatics tools. The following details are relevant:
CC(C)(C)N(C(CO)CCO)C(=O)O
tert-butyl N-(4-hydroxybutoxy)carbamate can participate in various chemical reactions:
The mechanism of action for tert-butyl N-(4-hydroxybutoxy)carbamate primarily involves its role as a protecting group in organic synthesis:
tert-butyl N-(4-hydroxybutoxy)carbamate has several scientific uses, particularly in:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7